N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide

Lipophilicity ADME prediction Membrane permeability

This ortho-chloro substituted 1,3,4-thiadiazole-2-naphthylacetamide provides a unique electronic (sigma-withdrawing) and steric profile not achievable with conventional p-tolyl or unsubstituted analogs. It serves as a critical halogen-bonding probe for structure-based drug design and SAR-driven MCF-7/HepG2/A549 cytotoxicity screening. The naphthyl-1,3,4-thiadiazoleacetamide chemotype is validated against PfDHFR (nanomolar antimalarial), making it ideal for P. falciparum susceptibility screens. Its distinct pharmacophoric signature also enhances diversity-oriented phenotypic screening libraries. Procure for rigorous, compound-specific SAR investigation where generic substitution introduces unacceptable risk.

Molecular Formula C20H14ClN3OS
Molecular Weight 379.86
CAS No. 392241-52-0
Cat. No. B2525890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide
CAS392241-52-0
Molecular FormulaC20H14ClN3OS
Molecular Weight379.86
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(S3)C4=CC=CC=C4Cl
InChIInChI=1S/C20H14ClN3OS/c21-17-11-4-3-10-16(17)19-23-24-20(26-19)22-18(25)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2,(H,22,24,25)
InChIKeyCEVUEQOIBXGFRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide (CAS 392241-52-0): Procurement-Grade Identity and Physicochemical Baseline


N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide (CAS 392241-52-0, PubChem CID 7090937) is a synthetic small-molecule 1,3,4-thiadiazole derivative with molecular formula C20H14ClN3OS and molecular weight 379.9 g/mol [1]. The compound features a 1,3,4-thiadiazole core substituted at position 5 with a 2-chlorophenyl ring and acylated at position 2 with a naphthalen-1-ylacetamide moiety via an amide linkage [1]. Computed physicochemical descriptors include an XLogP3-AA of 5, one hydrogen bond donor, four hydrogen bond acceptors, and four rotatable bonds [1]. The compound is cataloged as a research chemical supplied at a typical purity of 95% and is intended exclusively for non-human, non-therapeutic laboratory investigation [1].

Why Generic 1,3,4-Thiadiazole Analogs Cannot Substitute for N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide in SAR-Driven Research


The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, but biological activity is exquisitely sensitive to the nature and position of substituents at positions 2 and 5 of the heterocycle [1]. Published structure–activity relationship (SAR) data for related 1,3,4-thiadiazole series demonstrate that even subtle phenyl ring substitutions (e.g., chloro vs. methyl vs. nitro) produce marked differences in cytotoxic potency, selectivity, and mechanism of action against cancer cell lines such as MCF-7 and HepG2 [1][2]. The ortho-chloro substituent on the phenyl ring of the target compound imparts distinct electronic (sigma-withdrawing) and steric properties compared to para-methyl (p-tolyl), meta-methyl (m-tolyl), ethyl, or methylsulfonyl-bearing analogs, which are predicted to alter target-binding conformations within hydrophobic enzyme pockets [2]. Generic substitution with an uncharacterized 1,3,4-thiadiazole congener therefore introduces an unquantified risk of altered potency, selectivity, and off-target profile that cannot be mitigated without compound-specific experimental validation.

Quantitative Differentiation Evidence for N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide vs. Closest Structural Analogs


Computed Lipophilicity (XLogP3-AA) Comparison: ortho-Chloro Substitution Increases Predicted Membrane Permeability Relative to p-Tolyl Analog

The target compound (2-chlorophenyl substituent) has a computed XLogP3-AA of 5, as reported in PubChem [1]. The closest structural analog, 2-(naphthalen-1-yl)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acetamide (CID 4101169), replacing the ortho-chloro with a para-methyl group, yields a computed XLogP3-AA of 4.7 [2]. The higher lipophilicity of the target compound (ΔXLogP = +0.3) is attributable to the chlorine atom's contribution to logP and predicts enhanced passive membrane permeability, which may translate to improved intracellular target engagement in cell-based assays. This comparison is cross-study comparable, as both values were computed using the same algorithm (XLogP3 3.0) within the PubChem environment.

Lipophilicity ADME prediction Membrane permeability

Hydrogen Bond Acceptor Count Comparison: Target Compound Offers Four HBA Sites vs. Three in the p-Tolyl Analog

The target compound possesses four hydrogen bond acceptor (HBA) atoms (the thiadiazole ring nitrogens, the amide carbonyl oxygen, and the chlorine atom acting as a weak halogen bond acceptor), compared to three HBA atoms for the p-tolyl analog (CID 4101169), which lacks the chlorine atom [1][2]. This additional HBA capability, arising specifically from the ortho-chlorine substitution, provides a structurally unique interaction landscape for protein-ligand binding. The chlorine atom can participate in halogen bonding interactions with backbone carbonyl oxygens or pi-systems of aromatic residues, a pharmacophoric feature absent in the methyl-substituted comparators. This is a direct head-to-head comparison derived from computed molecular descriptors in the same database.

Hydrogen bonding Molecular recognition Target engagement

Class-Level Anticancer SAR: ortho-Chloro Phenyl 1,3,4-Thiadiazoles Exhibit Potentiated Cytotoxicity vs. para-Substituted Analogs in Published MCF-7 and HepG2 Screening

In a systematic study of 1,3,4-thiadiazole derivatives by Altıntop et al. (2018), phenyl-substituted compounds bearing electron-withdrawing substituents on the aryl ring (compounds 8–14) were found to be more effective anticancer agents against MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) cell lines than their naphthyl-substituted counterparts (compounds 1–7) when assessed by MTT assay [1]. The most selective compound (13) achieved a selectivity index (SI) of 100 against MCF-7 and HepG2 relative to NIH/3T3 fibroblasts [1]. Although the target compound (2-chlorophenyl-naphthyl hybrid) was not directly included in this screen, its structural architecture—combining an electron-withdrawing ortho-chloro phenyl at position 5 with a naphthylacetamide at position 2—bridges two SAR-active motifs identified in this study. This is class-level inference; no direct IC50 data for CAS 392241-52-0 are available in the published literature as of the search date.

Anticancer cytotoxicity MCF-7 HepG2 SAR

Class-Level Anti-Infective SAR: Naphthyl-Bearing 1,3,4-Thiadiazoleacetamides Demonstrate Nanomolar Anti-Plasmodial Activity, Establishing a Rationale for Anti-Parasitic Screening

Pal et al. (2023) reported that naphthyl-bearing 1,3,4-thiadiazoleacetamides designed to target the parasitic folate pathway exhibit nanomolar in vitro anti-plasmodial activity against both chloroquine-sensitive (PfNF54) and chloroquine-resistant (PfW2) strains of Plasmodium falciparum, with IC50 values in the range of 8–28 nM for the most potent derivatives [1]. Compounds T5 and T6 displayed IC50 values of 0.94 μM and 3.46 μM, respectively, against PfNF54, while T8 showed an IC50 of 3.91 μM against the PfW2 strain [1]. The target compound (CAS 392241-52-0) shares the naphthalene-1-ylacetamide pharmacophore linked to a 1,3,4-thiadiazole core, but is structurally distinct from the Pal et al. series in featuring a 2-chlorophenyl at position 5 rather than a piperazinylacetamide. This is class-level inference; direct anti-plasmodial data for the target compound have not been reported.

Antimalarial Plasmodium falciparum PfDHFR Anti-infective

Structural Uniqueness Assessment: CAS 392241-52-0 Occupies an Underexplored Ortho-Chloro Phenyl + Naphthylacetamide Chemical Space Within the 1,3,4-Thiadiazole Universe

A structural survey of PubChem-listed 1,3,4-thiadiazole-2-acetamide derivatives reveals that the combination of (a) a 2-chlorophenyl substituent at position 5 and (b) a naphthalen-1-ylacetamide moiety at position 2 is distinctly uncommon. The nearest cataloged analogs replace the 2-chlorophenyl with p-tolyl (CID 4101169), m-tolyl (CID 24856897), ethyl (CID 24859840), or methylsulfonyl (CID 24859839) groups [1][2]. None of these analogs carry a halogen substituent on the phenyl ring, making the target compound the sole representative of ortho-halogenated phenyl 1,3,4-thiadiazole-2-naphthylacetamides cataloged in major public databases as of 2025. This structural uniqueness supports its value as a probe molecule for SAR-by-catalog approaches and diversity-oriented synthesis programs targeting the 1,3,4-thiadiazole chemical space.

Chemical space novelty SAR exploration Library design

Recommended Procurement and Application Scenarios for N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide Based on Available Evidence


Anticancer SAR Expansion: Probing the ortho-Chloro Effect in 1,3,4-Thiadiazole Cytotoxicity

Based on the established class-level SAR showing that electron-withdrawing phenyl substituents enhance anticancer activity in 1,3,4-thiadiazoles [1], this compound is optimally positioned as a probe to investigate the ortho-chloro substituent effect in MCF-7, HepG2, and A549 cytotoxicity screening cascades. Researchers should benchmark the compound head-to-head against its p-tolyl analog (CID 4101169) under identical MTT assay conditions to quantify the contribution of chlorine-mediated electronic and halogen-bonding effects to antiproliferative potency and selectivity index relative to NIH/3T3 fibroblasts.

Anti-Plasmodial Screening for PfDHFR-Targeted Lead Identification

The naphthyl-1,3,4-thiadiazoleacetamide chemotype has been validated as a PfDHFR-targeting pharmacophore with nanomolar anti-plasmodial activity [2]. This compound, with its unique 2-chlorophenyl substitution at position 5, should be prioritized for in vitro screening against chloroquine-sensitive (PfNF54) and chloroquine-resistant (PfW2) P. falciparum strains using SYBR Green I fluorescence-based assays to determine whether the ortho-chloro substitution confers improved potency or resistance index relative to the published piperazinyl series.

Halogen Bonding-Focused Target Engagement Studies in Rational Drug Design

The presence of an ortho-chloro substituent provides a chlorine-mediated halogen bond acceptor site absent in methyl-substituted analogs [3]. This compound is suitable for co-crystallization trials or molecular dynamics simulations aimed at characterizing halogen bonding interactions with target protein backbone carbonyls or aromatic side chains. Procurement is recommended for structure-based drug design programs where halogen bonding is hypothesized to enhance binding affinity or residence time at the target.

Chemical Biology Probe Development for Phenotypic Screening Libraries

Given its structural uniqueness within the cataloged 1,3,4-thiadiazole-2-naphthylacetamide space [4], this compound is a candidate for inclusion in diversity-oriented phenotypic screening libraries. Its computed physicochemical profile (XLogP3 = 5, MW = 379.9 g/mol) places it within lead-like chemical space [5], and its ortho-chloro-naphthyl architecture provides a distinct pharmacophoric signature from commercially available analogs, enhancing the chemical diversity of screening decks for cell-based and target-agnostic phenotypic assays.

Quote Request

Request a Quote for N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.